D-Dulcitol-2-13C
Description
Significance of Isotopic Labeling in Biochemical and Metabolic Research
Isotopic labeling is a powerful technique in which atoms in a molecule are replaced with their heavier, non-radioactive (stable) isotopes to trace the metabolic fate of compounds. alfa-chemistry.com The use of stable isotopes, such as carbon-13 (¹³C), has become a cornerstone in biochemical and metabolic research for its ability to elucidate complex biological processes. alfa-chemistry.comcreative-proteomics.com Unlike radioactive isotopes, stable isotopes are non-hazardous, allowing for safe application in a wide range of studies, including those involving human subjects.
In metabolic research, compounds labeled with ¹³C, such as D-Dulcitol-2-¹³C, serve as tracers. alfa-chemistry.com When introduced into a biological system, the labeled compound is metabolized through various biochemical pathways. biorxiv.org Since the cell's enzymatic machinery does not distinguish between the naturally abundant ¹²C and the heavier ¹³C isotope, the labeled carbon atom acts as a tag that can be tracked. biorxiv.org This allows researchers to follow the journey of the carbon backbone of the molecule, providing invaluable insights into metabolic fluxes, pathway activities, and the interconnectedness of metabolic networks. creative-proteomics.comnih.gov
The detection and quantification of ¹³C-labeled metabolites are typically achieved through sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgnih.gov These methods can distinguish between labeled and unlabeled molecules based on their mass-to-charge ratio or nuclear spin properties, respectively. frontiersin.orgnih.gov This enables the precise measurement of isotope enrichment in various downstream metabolites, revealing the extent to which the initial labeled substrate has been utilized and transformed. nih.gov This approach has been instrumental in advancing our understanding of cellular metabolism in both healthy and diseased states. creative-proteomics.com
Overview of D-Dulcitol as a Carbohydrate Metabolite in Research Contexts
D-Dulcitol, also known as galactitol, is a sugar alcohol, which is a hydrogenated form of a carbohydrate. hmdb.caumaryland.edu It is the reduction product of galactose. umaryland.eduebi.ac.uk In nature, D-Dulcitol is found in various plants. caymanchem.comresearchgate.net
In biological systems, D-Dulcitol is primarily known as a metabolite of galactose. hmdb.ca The conversion of galactose to D-Dulcitol is catalyzed by the enzyme aldose reductase. ebi.ac.uk While D-Dulcitol can be a normal intermediate in the metabolism of certain organisms, its accumulation in humans is associated with metabolic disorders such as galactosemia. hmdb.caebi.ac.uk In individuals with galactosemia, the inability to properly metabolize galactose leads to a buildup of D-Dulcitol, which can have toxic effects. hmdb.cacaymanchem.com
The study of D-Dulcitol and its metabolic pathways is crucial for understanding these disease states. Furthermore, the metabolism of carbohydrates, including sugar alcohols like D-Dulcitol, is a subject of broader research interest in various organisms, from microbes to plants. researchgate.netfrontiersin.orgconicet.gov.ar For instance, some bacteria are capable of fermenting D-Dulcitol. researchgate.net In plants, sugar alcohols can be involved in responses to stress and are part of the complex carbohydrate metabolism. mdpi.com
The use of isotopically labeled D-Dulcitol, specifically D-Dulcitol-2-¹³C, provides a precise tool for researchers to investigate these metabolic processes. By tracing the ¹³C label from D-Dulcitol, scientists can map its conversion to other metabolites, quantify the activity of enzymes involved in its metabolism, and understand its role within the larger metabolic network of an organism. This targeted approach offers a level of detail that would be difficult to achieve with unlabeled compounds.
Interactive Data Tables
Key Analytical Techniques in Isotopic Labeling Studies
| Technique | Principle | Application in ¹³C-Labeling |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Detects the mass shift caused by the ¹³C isotope, allowing for the quantification of labeled and unlabeled metabolites. frontiersin.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Distinguishes between ¹²C and ¹³C atoms based on their different nuclear spin properties, providing positional information of the label within a molecule. frontiersin.orgsigmaaldrich.com |
Properties of D-Dulcitol (Galactitol)
| Property | Value |
| Chemical Formula | C₆H₁₄O₆ umaryland.edu |
| Molar Mass | 182.17 g/mol umaryland.edu |
| Synonyms | Galactitol, Dulcite, Euonymit, Melampyrin umaryland.edu |
| Metabolic Precursor | Galactose hmdb.caebi.ac.uk |
| Enzyme for Synthesis | Aldose Reductase ebi.ac.uk |
Properties
Molecular Formula |
C₅¹³CH₁₄O₆ |
|---|---|
Molecular Weight |
183.16 |
Synonyms |
D-Galactitol-2-13C; D-Dulcite-2-13C; D-Dulcose-2-13C; D-Euonymit-2-13C; D-Melampyrin-2-13C; D-Melampyrit-2-13C; NSC 1944-2-13C; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Methodologies for D Dulcitol 2 13c
Precursor Incorporation Strategies for 13C-Enrichment in Research
In biological research, 13C-enrichment can be achieved by providing organisms or cell cultures with a 13C-labeled precursor that is metabolized to the compound of interest. For D-dulcitol, this would typically involve feeding an organism that naturally produces dulcitol (B134913) with a 13C-labeled carbon source.
For instance, some yeasts are known to produce dulcitol from galactose. nih.govnih.gov By growing such yeasts on a medium containing D-Galactose-2-13C, one could theoretically produce D-Dulcitol-2-13C biosynthetically.
Biosynthetic Production of this compound:
| Organism | Labeled Precursor | Metabolic Process | Product |
| Specific yeast strains (e.g., Candida species) | D-Galactose-2-13C | Reduction of galactose | This compound |
This method offers the advantage of stereospecificity inherent in enzymatic reactions but may result in lower yields and more complex purification compared to chemical synthesis.
Optimization of Yields and Purity in this compound Synthesis for Research Applications
Optimizing the yield and purity of this compound is critical for its use in research, where accuracy and sensitivity are paramount.
Key Optimization Parameters in Chemical Synthesis:
| Parameter | Strategy | Rationale |
| Protecting Group Strategy | Selection of protecting groups that are stable under reaction conditions but can be removed with high yield without affecting the 13C label. | To ensure the regiospecificity of the labeling and maximize the recovery of the final product. |
| Reaction Conditions | Optimization of temperature, reaction time, and stoichiometry of reagents for each step. | To maximize the conversion of starting materials to products and minimize the formation of by-products. |
| Reduction Step | Careful control of the reducing agent (e.g., NaBH4) concentration and temperature. | To ensure the complete and selective reduction of the aldehyde group of D-Galactose-2-13C without side reactions. |
Purification Techniques:
The final purity of this compound is crucial. Common purification methods for polyols include:
Chromatography: Techniques such as ion-exchange chromatography or preparative high-performance liquid chromatography (HPLC) can be used to separate the labeled dulcitol from unreacted starting materials and by-products.
Crystallization: Recrystallization from a suitable solvent can be an effective final step to obtain a highly pure crystalline product.
The purity of the final product is typically assessed by analytical techniques such as NMR spectroscopy (to confirm the position of the 13C label) and mass spectrometry (to confirm the isotopic enrichment).
Advanced Analytical Techniques for D Dulcitol 2 13c Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in D-Dulcitol-2-13C Research
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For this compound, NMR is crucial for confirming the position of the 13C label and for studying its interactions and transformations within biological systems.
One-Dimensional 13C NMR Spectroscopic Applications for Isotopic Analysis
One-dimensional (1D) 13C NMR spectroscopy is a primary tool for the isotopic analysis of this compound. The natural abundance of the 13C isotope is approximately 1.1%, meaning that in an unlabeled sample of D-dulcitol, the signals from the carbon atoms are inherently weak. In this compound, the carbon at the C-2 position is enriched with the 13C isotope, resulting in a significantly enhanced signal for this specific carbon atom in the 13C NMR spectrum.
This selective enrichment allows for the unambiguous confirmation of the labeling position. The chemical shift of the 13C nucleus is highly sensitive to its local electronic environment. Therefore, the position of the enhanced peak in the spectrum confirms that the isotope is located at the C-2 position. The typical chemical shift range for carbon atoms in alcohols like dulcitol (B134913) provides a reference for identifying the signals corresponding to each carbon in the molecule. compoundchem.comoregonstate.edulibretexts.org
Key applications of 1D 13C NMR in this context include:
Verification of Isotopic Labeling: The most direct application is to confirm that the 13C isotope has been incorporated at the desired C-2 position. The intensity of the C-2 signal relative to the other carbon signals provides a qualitative and semi-quantitative measure of the isotopic enrichment.
Determination of Isotopic Purity: By comparing the integrated intensity of the enriched C-2 signal to the signals of the other carbon atoms at natural abundance, an estimation of the isotopic purity can be made. For highly accurate quantitative measurements, however, other techniques may be more suitable due to factors like the Nuclear Overhauser Effect (NOE) and long relaxation times of quaternary carbons, although the latter is not present in dulcitol. nih.gov
Monitoring Chemical Transformations: If this compound is used as a precursor in a chemical synthesis or a biosynthetic pathway, 1D 13C NMR can be used to track the fate of the labeled carbon. The appearance of the enhanced 13C signal in a new chemical environment in the product molecule provides direct evidence of the transformation.
Below is a representative table of expected 13C NMR chemical shifts for D-dulcitol. The exact values can vary based on the solvent and other experimental conditions. hmdb.caresearchgate.netmdpi.com
| Carbon Atom | Expected Chemical Shift (ppm) |
| C1 / C6 | ~64 |
| C2 / C5 | ~71 |
| C3 / C4 | ~72 |
In this compound, the signal corresponding to C2 would be significantly more intense than the others.
Two-Dimensional 13C-Correlated NMR Spectroscopic Techniques (e.g., HSQC, HMBC, COSY, TOCSY) for Structural Elucidation and Quantitative Analysis
Two-dimensional (2D) NMR techniques provide significantly more detailed structural information by correlating different nuclei within the molecule. For this compound, these techniques are invaluable for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the carbon skeleton, thereby verifying the structural integrity of the labeled compound.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. hmdb.ca In the HSQC spectrum of this compound, a cross-peak will be observed between the proton on C-2 and the C-2 carbon itself. The intensity of this cross-peak will be significantly enhanced due to the 13C enrichment, providing definitive evidence of the labeling position. This technique is highly sensitive and is crucial for assigning the proton and carbon signals of the molecule.
Correlation Spectroscopy (COSY): COSY is a homonuclear correlation experiment that shows which protons are coupled to each other, typically those on adjacent carbons. In D-dulcitol, the COSY spectrum would reveal the coupling network of the protons along the carbon chain, helping to assign the proton resonances.
Total Correlation Spectroscopy (TOCSY): TOCSY is another homonuclear experiment that extends the correlations beyond adjacent protons to show entire spin systems. For D-dulcitol, a TOCSY experiment could show correlations between all the protons within the same molecule, further aiding in the complete assignment of the proton spectrum.
The quantitative analysis of this compound and its metabolites can also be performed using these 2D NMR techniques. The volume of the cross-peaks in spectra like HSQC can be proportional to the concentration of the species, allowing for the quantification of the labeled compound in complex mixtures. nih.gov
Table of Expected 2D NMR Correlations for this compound:
| Experiment | Correlated Nuclei | Expected Key Correlations for C-2 |
| HSQC | 1H - 13C (one bond) | Strong cross-peak between H-2 and C-2 |
| HMBC | 1H - 13C (multiple bonds) | Cross-peaks from H-2 to C-1 and C-3 |
| COSY | 1H - 1H | Cross-peaks between H-1/H-2, H-2/H-3, etc. |
| TOCSY | 1H - 1H (throughout a spin system) | Correlations among all protons in the dulcitol molecule |
Advanced NMR Approaches for Tracing Carbon Flow with this compound
The use of this compound as a tracer in metabolic studies relies on the ability to follow the 13C label as it is incorporated into various metabolites. Advanced NMR techniques are central to this process. By introducing this compound into a biological system, researchers can track the metabolic pathways it enters.
One powerful approach is Isotopomer Analysis by NMR . As this compound is metabolized, the 13C label will be incorporated into different positions in downstream metabolites. 13C NMR spectroscopy of extracts from the biological system can reveal the specific positions of the 13C label in these new molecules. This provides detailed information about the activity of different metabolic pathways. For example, if D-dulcitol is converted to fructose (B13574), the position of the 13C label in the resulting fructose molecule can distinguish between different enzymatic pathways.
Furthermore, the analysis of 13C-13C scalar couplings (J-couplings) in uniformly labeled molecules can provide information about which bonds are formed or broken during metabolic processes. While this compound is singly labeled, its metabolites may be formed from other labeled precursors in the system, leading to the presence of adjacent 13C atoms. The detection of these couplings in 2D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) or other specialized experiments can be used to reconstruct the carbon skeleton of metabolites and trace the flow of carbon from the initial labeled substrate. researchgate.net
Mass Spectrometry (MS) for this compound Analysis
Mass spectrometry is another cornerstone analytical technique for the study of isotopically labeled compounds. It measures the mass-to-charge ratio (m/z) of ions and is highly sensitive, making it ideal for detecting and quantifying this compound and its metabolic products, even at low concentrations.
High-Resolution Mass Spectrometry for Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy. This allows for the differentiation between molecules with the same nominal mass but different elemental compositions. For this compound, HRMS is used to confirm its elemental formula and to assess its isotopic purity.
An unlabeled D-dulcitol molecule (C6H14O6) has a specific monoisotopic mass. The incorporation of a single 13C atom in place of a 12C atom results in a predictable mass increase. By analyzing the isotopic distribution in the mass spectrum, the percentage of this compound relative to the unlabeled D-dulcitol can be accurately determined. This is a critical quality control step to ensure the reliability of tracer experiments.
Isotopic Distribution of D-Dulcitol:
| Isotopologue | Elemental Formula | Approximate Monoisotopic Mass (Da) |
| Unlabeled D-dulcitol | 12C6H14O6 | 182.0790 |
| This compound | 13C1, 12C5H14O6 | 183.0824 |
The high mass accuracy of HRMS allows for the clear separation of these isotopologues, enabling precise quantification of the isotopic enrichment.
LC-MS and GC-MS for Metabolic Profiling with this compound
Coupling chromatography with mass spectrometry, in the form of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provides a powerful platform for metabolic profiling. These techniques separate the complex mixture of metabolites from a biological sample before they are introduced into the mass spectrometer for detection and identification.
When this compound is used as a tracer, LC-MS and GC-MS are employed to:
Separate and Identify Metabolites: The chromatographic step separates the various metabolites in a biological extract. The mass spectrometer then provides the mass information for each separated compound, allowing for their identification based on their mass and fragmentation patterns.
Trace the 13C Label: By looking for the characteristic mass increase associated with the 13C label, researchers can identify which metabolites have been synthesized from the administered this compound.
Quantify Metabolic Flux: By measuring the abundance of the labeled and unlabeled forms of each metabolite over time, it is possible to quantify the rate of metabolic pathways, a practice known as metabolic flux analysis. This provides a dynamic view of cellular metabolism.
For GC-MS analysis, derivatization of polar compounds like dulcitol is often necessary to make them volatile. This must be taken into account when interpreting the mass spectra. Both LC-MS and GC-MS can be operated in tandem MS (MS/MS) mode, where ions of a specific m/z are fragmented to provide further structural information, aiding in the confident identification of labeled metabolites.
Chromatographic Separations Coupled with Isotope Detection for this compound Research
The analysis of this compound and its metabolic products in complex biological samples necessitates sophisticated analytical techniques that can separate the compound from a complex matrix and specifically detect the incorporated 13C isotope. The coupling of chromatographic separation with isotope detection, primarily through mass spectrometry, is the cornerstone of 13C-based metabolic research. nih.gov Gas chromatography (GC) and liquid chromatography (LC) are the two principal separation techniques employed for this purpose. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For a polar molecule like dulcitol, derivatization is a mandatory step to increase its volatility and improve chromatographic separation. The hydroxyl groups (-OH) are typically converted to trimethylsilyl (TMS) or other suitable derivatives. mdpi.com Following separation on a GC column, the eluting compounds enter the mass spectrometer. The mass analyzer then separates ions based on their mass-to-charge (m/z) ratio. The presence of the 13C atom in this compound results in a molecular ion (M+) that is one mass unit heavier than its unlabeled (12C) counterpart, allowing for precise tracking and quantification. nih.gov Chemical ionization is often preferred over electron ionization for saccharide analysis as it produces less fragmentation and preserves the molecular ion, which is crucial for isotopomer quantification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is advantageous for analyzing non-volatile and thermally labile compounds without the need for derivatization. nih.gov Various LC methods, such as reversed-phase, normal-phase, and hydrophilic interaction liquid chromatography (HILIC), can be optimized for the separation of sugar alcohols like dulcitol from biological extracts. The separated analytes are then ionized, commonly using electrospray ionization (ESI), and analyzed by a mass spectrometer. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are particularly powerful for this application, as they can accurately resolve the small mass difference between isotopologues. researchgate.net This allows for the clear differentiation of 13C-labeled dulcitol from other co-eluting compounds and endogenous metabolites. nih.gov
The choice between GC-MS and LC-MS depends on the specific research question, the nature of the sample matrix, and the required sensitivity. Both techniques provide invaluable data on the isotopic enrichment and distribution within metabolites, which is fundamental for metabolic flux analysis. researchgate.netresearchgate.net
Table 1: Illustrative Chromatographic Conditions for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase/Carrier Gas | Helium (Constant flow, e.g., 1 mL/min) | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Oven/Column Temperature | Temperature gradient (e.g., 150°C to 300°C at 10°C/min) | 40°C |
| Injection Mode | Splitless | Full loop |
| Derivatization | Required (e.g., Silylation with MSTFA) | Not required |
| Ionization Source | Electron Ionization (EI) or Chemical Ionization (CI) | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole, TOF | Orbitrap, TOF, Triple Quadrupole |
| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full Scan and/or Parallel Reaction Monitoring (PRM) |
Integration of Multi-Omics Data in this compound Research
Isotope tracing with this compound provides a dynamic view of metabolic pathways, a field known as metabolomics or fluxomics. nih.govosti.gov However, to gain a comprehensive, systems-level understanding of how cellular metabolism is regulated and interconnected with other biological processes, it is crucial to integrate this metabolic data with other "omics" datasets. nih.govnih.gov Multi-omics integration combines information from genomics, transcriptomics, proteomics, and metabolomics to construct a more holistic picture of the biological state. researchgate.netresearchgate.net
The Rationale for Integration: A cell's metabolic phenotype is the ultimate output of its genetic blueprint (genomics), the genes being actively expressed (transcriptomics), and the functional proteins present (proteomics). nih.gov By integrating these layers, researchers can move beyond merely observing a change in metabolic flux to understanding its underlying molecular drivers. frontiersin.org For instance, a change in the flux through a pathway involving dulcitol, as traced by this compound, could be correlated with an increase in the expression of a specific enzyme-coding gene (transcriptomics) and a higher abundance of that enzyme (proteomics). mdpi.com This integrated approach is essential for unraveling complex disease mechanisms, identifying novel drug targets, and understanding cellular responses to various stimuli. nih.govdrugtargetreview.comnih.gov
Methodologies for Data Integration:
Correlation-based methods: These are straightforward approaches that identify statistical correlations between different omics datasets. For example, one could correlate the abundance of 13C-labeled metabolites with the expression levels of specific transcripts across different conditions. mdpi.com
Network-based methods: These methods model biological systems as networks where nodes represent biomolecules (genes, proteins, metabolites) and edges represent their interactions. nih.gov Data from this compound tracing can be overlaid onto these networks to visualize how metabolic perturbations propagate through the system and to identify key regulatory hubs. mdpi.com
Model-based integration: This involves constructing computational models of cellular processes, such as genome-scale metabolic models (GEMs). nih.gov Isotopic labeling data from this compound experiments can be used to constrain these models, leading to more accurate predictions of metabolic fluxes throughout the entire metabolic network. nih.govisotope.com
The integration of multi-omics data transforms the detailed metabolic insights gained from this compound into a broader biological context, enabling a deeper understanding of complex systems. nih.govresearchgate.net
Table 2: Overview of Multi-Omics Data Integration in Metabolic Research
| Omics Layer | Technology/Platform | Information Provided | Integration Goal with this compound Data |
| Genomics | DNA Sequencing (e.g., WGS, WES) | Genetic variants, mutations, copy number variations | Correlate genetic background with predispositions to specific metabolic phenotypes or pathway usage. |
| Transcriptomics | RNA-Sequencing, Microarrays | Gene expression levels (mRNA abundance) | Link changes in metabolic flux to the regulation of gene expression for relevant enzymes and transporters. |
| Proteomics | Mass Spectrometry (e.g., LC-MS/MS) | Protein abundance, post-translational modifications | Directly correlate enzyme levels and their modified states with the measured metabolic pathway activity. |
| Metabolomics (Fluxomics) | MS, NMR (with 13C tracers) | Metabolite concentrations and metabolic fluxes | Provide the dynamic metabolic phenotype to be explained by the other omics layers. |
Metabolic Tracing and Flux Analysis with D Dulcitol 2 13c
Elucidation of D-Dulcitol-2-13C Incorporation into Carbohydrate Metabolic Pathways
The utility of this compound as a metabolic tracer is rooted in its conversion to intermediates that enter central carbohydrate metabolism. D-Dulcitol, also known as galactitol, is metabolically linked to galactose. In many biological systems, D-Dulcitol can be oxidized to form a keto-sugar, D-tagatose, by the enzyme galactitol-2-dehydrogenase wikipedia.org. Alternatively, under specific enzymatic conditions, it can be converted back to galactose.
Once converted to D-galactose-2-13C, the labeled carbon atom can be traced through the Leloir pathway, the primary route for galactose catabolism. In this pathway, galactose is first phosphorylated to galactose-1-phosphate, then converted to glucose-1-phosphate, which subsequently enters glycolysis.
The journey of the ¹³C label from this compound can be summarized as follows:
Entry into the Cell: D-Dulcitol is transported into the cell.
Conversion: It is enzymatically converted to a labeled galactose or tagatose intermediate.
Leloir Pathway: Labeled galactose enters the Leloir pathway, yielding labeled glucose-1-phosphate.
Glycolysis and TCA Cycle: The labeled glucose moiety proceeds through glycolysis, producing labeled pyruvate. This pyruvate can then enter the Tricarboxylic Acid (TCA) cycle, leading to the labeling of citrate, malate, and other cycle intermediates researchgate.net.
Pentose (B10789219) Phosphate (B84403) Pathway (PPP): Labeled glucose-6-phosphate, derived from the tracer, can also be shunted into the Pentose Phosphate Pathway, resulting in labeled ribose-5-phosphate, a crucial precursor for nucleotide synthesis nih.gov.
By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the specific labeling patterns in these downstream metabolites. For instance, the presence of a ¹³C label in lactate would confirm the flux from D-Dulcitol through glycolysis, while its detection in ribose would indicate activity in the Pentose Phosphate Pathway.
¹³C-Metabolic Flux Analysis (¹³C-MFA) Methodologies Utilizing this compound as a Tracer
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates of intracellular metabolic pathways springernature.comyoutube.comnih.gov. The process involves introducing a ¹³C-labeled substrate, such as this compound, into a biological system and measuring the resulting distribution of ¹³C isotopes in various metabolites youtube.com. This experimental data is then used in conjunction with a computational model of the cell's metabolic network to calculate the flux through each reaction nih.govnih.gov.
The choice of tracer is critical for the precision of flux estimations nih.govnih.govresearchgate.net. This compound is particularly useful for probing galactose metabolism and pathways that diverge from it. The specific position of the label at the second carbon allows for precise tracking of the carbon backbone as it is rearranged by metabolic enzymes. This provides high-resolution data for distinguishing between different pathways, such as the upper and lower parts of glycolysis or the oxidative and non-oxidative branches of the PPP.
Isotopic Steady-State Analysis in this compound Tracer Experiments
A key assumption in many ¹³C-MFA experiments is that the system is in both a metabolic and isotopic steady state nih.gov.
Metabolic Steady State: The concentrations of intracellular metabolites are constant over time. This is often assumed in continuous cell cultures or during specific phases of batch cultures nih.gov.
Isotopic Steady State: The enrichment of ¹³C in the metabolites has become stable. This occurs after the cells have been cultured with the ¹³C-labeled tracer for a sufficient period, which can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates nih.gov.
In an isotopic steady-state experiment using this compound, cells would be incubated with the tracer until the labeling patterns of key metabolites, such as glucose-6-phosphate, pyruvate, and citrate, no longer change over time. The resulting mass isotopomer distributions (MIDs) are then measured. For example, if this compound is metabolized through glycolysis to produce pyruvate, a certain fraction of the pyruvate pool will contain one ¹³C atom (M+1). At isotopic steady state, this fraction remains constant. This stable labeling pattern provides the necessary data to solve for the relative fluxes in the metabolic network.
Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Key Metabolites at Isotopic Steady State with this compound Tracer This table illustrates the expected fractional abundance of molecules with different numbers of ¹³C atoms (M+0 = unlabeled, M+1 = one ¹³C atom, etc.) for central metabolites after reaching isotopic steady state.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | Pathway Implication |
|---|---|---|---|---|
| Glucose-6-Phosphate | 45 | 55 | 0 | Direct incorporation from D-Dulcitol via galactose metabolism. |
| Fructose-6-Phosphate | 45 | 55 | 0 | Isomerization from Glucose-6-Phosphate. |
| Pyruvate | 50 | 50 | 0 | Flux through glycolysis. |
| Lactate | 50 | 50 | 0 | Lactate production from pyruvate. |
| Citrate (from first TCA turn) | 80 | 20 | 0 | Entry of labeled Acetyl-CoA into the TCA cycle. |
| Ribose-5-Phosphate | 60 | 40 | 0 | Activity of the Pentose Phosphate Pathway. |
Non-Steady-State Approaches for Dynamic Metabolic Investigations with this compound
While steady-state MFA is powerful, many biological systems are dynamic, such as when cells respond to environmental changes. In these cases, isotopically non-stationary ¹³C-MFA (INST-MFA) is a more suitable approach researchgate.netosti.gov. INST-MFA involves measuring the changes in isotopic labeling over a time course before the system reaches isotopic steady state researchgate.netosti.gov.
This method provides a richer dataset that contains information about not only the metabolic fluxes but also the sizes of the metabolite pools. For an experiment with this compound, samples would be taken at multiple time points shortly after the tracer is introduced. Analyzing how quickly the ¹³C label appears in downstream metabolites like galactose-1-phosphate, glucose-6-phosphate, and pyruvate allows for the resolution of fluxes that may be difficult to determine with steady-state data alone osti.gov. INST-MFA is particularly advantageous for studying systems with slow metabolism or large metabolite pools, where reaching isotopic steady state could take an impractically long time nih.govresearchgate.net.
Investigation of Metabolic Branching and Interconversions with this compound
A key application of ¹³C tracers is to determine the flow of carbon at metabolic branch points, where a metabolite can be converted into two or more different products. This compound is well-suited to investigate the branching between major carbohydrate pathways.
One critical branch point is at glucose-6-phosphate (G6P), which can either continue down the glycolytic pathway or enter the Pentose Phosphate Pathway (PPP).
Glycolysis: If the labeled G6P proceeds through glycolysis, the ¹³C label will be retained in the resulting three-carbon molecules, pyruvate and lactate.
Oxidative PPP: If G6P enters the oxidative branch of the PPP, the first carbon atom is lost as CO₂. Since the label from this compound is at the C2 position of the resulting glucose moiety, the label is retained during this decarboxylation step. This creates a distinct labeling pattern in the resulting five-carbon sugars (like ribose-5-phosphate) compared to tracers labeled at the C1 position.
By precisely measuring the isotopomer distribution in metabolites downstream of G6P, researchers can calculate the "split ratio"—the proportion of G6P that enters the PPP versus glycolysis. This information is crucial for understanding the cell's production of NADPH (for biosynthesis and antioxidant defense) and nucleotide precursors.
Table 2: Hypothetical Flux Split Ratio Analysis at the G6P Node using this compound This table illustrates how labeling data from downstream metabolites can be used to infer the relative flux into two major pathways originating from Glucose-6-Phosphate (G6P).
| Metabolite Measured | Observed ¹³C Enrichment (M+1) | Inferred Flux Distribution |
|---|---|---|
| Pyruvate | 40% | Based on the relative enrichment, the flux split ratio is calculated. In this hypothetical case, approximately 80% of the G6P flux proceeds to glycolysis, while 20% is directed into the Pentose Phosphate Pathway. |
| Ribose-5-Phosphate | 10% |
Assessment of Carbon Source Utilization in Biological Systems with this compound
Cells in complex environments are often exposed to multiple potential carbon sources. ¹³C tracer experiments are ideal for determining which nutrients are consumed and how they contribute to cellular metabolism. By providing a mixture of an unlabeled carbon source (e.g., glucose) and a labeled one (this compound), it is possible to quantify the relative contribution of each source to specific metabolic pathways.
For example, a cell culture could be supplied with both unlabeled glucose and this compound. After a period of incubation, the ¹³C enrichment in a central metabolite like pyruvate would be measured.
If pyruvate shows low ¹³C enrichment, it indicates that the cells primarily utilize glucose for glycolysis.
If pyruvate shows high ¹³C enrichment, it suggests that D-Dulcitol is a significant carbon source for the cell's energy and biosynthetic needs.
This type of competitive uptake experiment provides valuable insights into substrate preference and metabolic flexibility, which are critical aspects of cellular physiology in diverse biological contexts. Studies have shown that the oxidation rate of orally ingested galactose can be about half that of a comparable amount of glucose, indicating differential utilization that can be precisely quantified with isotopic tracers nih.gov.
Enzymatic and Biochemical Investigations Utilizing D Dulcitol 2 13c
Characterization of Enzyme Specificity and Kinetics with D-Dulcitol-2-13C Substrate
The application of this compound is fundamental in characterizing the enzymes that interact with it. Isotopic labeling enables precise tracking of the substrate as it is converted to product, which is essential for determining kinetic parameters and understanding how enzymes recognize and process their specific substrates.
The primary enzyme identified in the metabolism of D-dulcitol (also known as galactitol) is aldose reductase . creative-proteomics.comhmdb.ca This enzyme is a key component of the polyol pathway, a metabolic route that converts glucose to fructose (B13574). creative-proteomics.comwikipedia.org Under conditions of high galactose concentration, such as in the genetic disorder galactosemia, aldose reductase catalyzes the reduction of galactose to D-dulcitol. hmdb.ca
The use of this compound would be instrumental in confirming the activity of aldose reductase and identifying other potential metabolic enzymes. By incubating the labeled substrate with tissue extracts or purified enzymes, the appearance of the 13C label in downstream metabolites can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), thereby identifying enzymes capable of metabolizing dulcitol (B134913). nih.govresearchgate.netnih.gov
Isotopically labeled substrates are invaluable for probing the step-by-step mechanisms of enzymatic reactions. researchgate.net In the context of D-dulcitol metabolism, this compound allows researchers to follow the specific transformation of the carbon atom at the C2 position.
For instance, if an enzyme were to oxidize D-dulcitol, tracking the 13C label could reveal the stereospecificity of the reaction and the nature of the chemical intermediates. The polyol pathway involves the oxidation of the related sugar alcohol sorbitol to fructose by sorbitol dehydrogenase. wikipedia.orgnih.gov A similar enzyme acting on dulcitol would oxidize one of its hydroxyl groups. Using this compound would help determine if the hydroxyl group at the C2 position is the target of such an oxidation reaction. The specific location of the label provides a clear marker to observe bond-breaking and bond-forming events central to the catalytic mechanism. researchgate.net
The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-limiting step of an enzymatic reaction and probing the structure of the transition state. acs.orgportlandpress.com A 13C-KIE study involves comparing the reaction rate of this compound with that of its unlabeled counterpart, D-dulcitol.
If the breaking or forming of a bond involving the C2 carbon is part of the rate-determining step, the reaction with the heavier 13C isotope will be slightly slower than the reaction with the natural 12C. semanticscholar.org This difference in rates, expressed as the ratio k12/k13, provides a quantitative measure of the KIE. A KIE value significantly different from 1.0 would indicate that the chemical transformation at the C2 position is kinetically significant. Such studies are critical for understanding the catalytic mechanism of enzymes like aldose reductase or other dulcitol-metabolizing enzymes. acs.orgresearchgate.net
Table 1: Hypothetical Kinetic Isotope Effect Data for an Enzyme Metabolizing D-Dulcitol This table illustrates the type of data that would be generated from a KIE study. The values are for illustrative purposes. | Substrate | Rate Constant (k) | KIE (kunlabeled/klabeled) | Interpretation | | :--- | :--- | :--- | :--- | | D-Dulcitol (12C at C2) | 1.50 s-1 | \multirow{2}{*}{1.04} | A KIE > 1.0 suggests that a chemical step involving the C2 position is part of the rate-determining step of the reaction. | | D-Dulcitol-2-13C | 1.44 s-1 | |
Research on Substrate Inhibition and Complex Formation with this compound in Enzymatic Reactions
Substrate inhibition occurs when an enzyme's activity decreases at high substrate concentrations. This phenomenon is often due to the formation of a non-productive enzyme-substrate complex. This compound can be used to investigate these inhibitory mechanisms.
By employing NMR spectroscopy, researchers can monitor the chemical environment of the 13C label. When this compound binds to the enzyme, its NMR signal may shift or broaden. At inhibitory concentrations, the formation of a secondary, non-productive binding event could be detected by observing distinct changes in the 13C NMR spectrum. This would provide direct evidence for the formation of dead-end enzyme-substrate complexes and help characterize the structural basis of substrate inhibition. This information is crucial for understanding how enzyme activity is regulated under varying substrate concentrations.
Role of this compound in Reductive Pathways and Aldose Reductase Research
The primary relevance of D-dulcitol in biochemistry is its production via the polyol pathway by the enzyme aldose reductase. creative-proteomics.com Aldose reductase has broad substrate specificity and can reduce various aldehydes. nih.gov In the case of galactose, it catalyzes its reduction to D-dulcitol. hmdb.ca The accumulation of D-dulcitol due to overactivation of this pathway is linked to the pathology of galactosemia and is implicated in diabetic complications, such as cataracts. hmdb.cawikipedia.orgnih.gov
This compound is a critical research tool for studying this pathway. It can be used in several ways:
To Quantify Flux: By administering a labeled precursor like 13C-galactose and measuring the rate of formation of this compound, researchers can quantify the metabolic flux through the aldose reductase pathway under different physiological or pathological conditions.
To Study Enzyme Mechanism: As detailed above, KIE and mechanistic studies using this compound can provide a deep understanding of how aldose reductase functions. acs.orgsemanticscholar.org
Inhibitor Screening: The labeled substrate can be used in competitive binding assays to screen for and characterize inhibitors of aldose reductase, which are of therapeutic interest for preventing diabetic complications. nih.gov
The insights gained from using this compound are vital for understanding the role of the polyol pathway in health and disease and for developing targeted therapeutic strategies.
Application of D Dulcitol 2 13c in Cellular and in Vitro Model Systems
Metabolic Investigations in Isolated Cell Cultures with D-Dulcitol-2-13C
In isolated cell cultures, this compound can be utilized to investigate the polyol pathway and its implications in various cellular processes. The introduction of this labeled compound into the cell culture medium allows researchers to trace its uptake and subsequent metabolic conversions using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govosti.gov
Detailed Research Applications:
Tracing the Polyol Pathway: D-Dulcitol is an intermediate in the polyol pathway, which is particularly active under hyperglycemic conditions. By supplying cells with this compound, researchers can monitor its conversion to other metabolites, providing insights into the flux through this pathway. This is especially relevant in studies of diabetic complications, where the accumulation of dulcitol (B134913) is implicated in cellular damage.
Investigating Cellular Stress: The accumulation of intracellular dulcitol can lead to osmotic stress. taylorandfrancis.com Using this compound, scientists can quantify the extent of its accumulation within different cellular compartments and correlate it with markers of cellular stress and apoptosis.
Understanding Galactosemia: In the context of the genetic disorder galactosemia, where the enzyme galactose-1-phosphate uridyltransferase is deficient, galactose is shunted into the polyol pathway, leading to the production and accumulation of galactitol (D-Dulcitol). nih.govhmdb.ca Studies using labeled galactose have shown the formation of labeled galactitol in tissues. nih.gov this compound could be used in cell models of galactosemia to further elucidate the downstream metabolic consequences of its accumulation.
Illustrative Data Table on Isotope Incorporation in a Hypothetical Cell Culture Experiment:
| Time Point | Intracellular this compound (Relative Abundance) | 13C-labeled Downstream Metabolite X (Relative Abundance) |
| 1 hour | 15% | 2% |
| 4 hours | 45% | 8% |
| 12 hours | 80% | 25% |
| 24 hours | 85% | 40% |
This table is a hypothetical representation of how data from a tracer study with this compound might be presented to show its uptake and metabolism over time.
Research in Microbial Fermentation Pathways Involving this compound
The study of microbial metabolism can be significantly enhanced by the use of stable isotope tracers. This compound can be employed to delineate fermentation pathways in various microorganisms, particularly yeasts and bacteria that are known to metabolize polyols.
Detailed Research Applications:
Elucidating Fermentation End-Products: Certain yeasts are known to produce dulcitol from D-galactose during aerobic dissimilation. nih.gov By providing these yeasts with this compound, it would be possible to track the carbon-13 label as it is incorporated into various fermentation end-products. This can help in understanding the metabolic network and identifying potential bottlenecks or alternative pathways.
Quantifying Metabolic Flux: 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell. While typically used with substrates like glucose, the principles can be applied to other carbon sources. nih.gov this compound could be used in 13C-MFA studies to determine the flux through pathways involved in its metabolism in engineered or naturally fermenting microbes.
Investigating Co-culture Metabolism: In mixed microbial cultures, understanding the metabolic interactions between different species is crucial. This compound could be used to trace the flow of carbon from a dulcitol-metabolizing species to other organisms in the co-culture, revealing syntrophic or competitive relationships.
Example Data Table for Microbial Fermentation Study:
| Fermentation Time (hours) | This compound Remaining in Medium (%) | 13C-labeled Ethanol Produced (mM) | 13C-labeled Acetate Produced (mM) |
| 0 | 100 | 0 | 0 |
| 12 | 65 | 5 | 2 |
| 24 | 20 | 15 | 7 |
| 48 | 5 | 22 | 11 |
This table illustrates the potential data that could be generated from a microbial fermentation experiment using this compound to track its conversion into key fermentation products.
Ex Vivo Tissue Studies Utilizing this compound as a Metabolic Probe
Ex vivo tissue studies, where tissues are maintained and studied outside the living organism, provide a bridge between in vitro cell culture and in vivo animal models. This compound can be a valuable tool in these systems to study tissue-specific metabolism.
Detailed Research Applications:
Investigating Tissue-Specific Polyol Metabolism: The metabolism of dulcitol can vary significantly between different tissues. For instance, studies with labeled galactose have shown that labeled galactitol accumulation is higher in the kidney and heart compared to other tissues. nih.gov By perfusing isolated organs or incubating tissue slices with this compound, researchers can directly measure its uptake, accumulation, and conversion in specific tissues like the lens, nerve, and kidney, which are often affected by dulcitol toxicity.
Probing Drug Effects on Metabolism: Ex vivo tissue models are often used in pharmacological studies to assess the effect of drugs on metabolic pathways. This compound could be used to investigate how certain drugs modulate the polyol pathway or the clearance of dulcitol from tissues.
Understanding Disease Pathophysiology: In diseases like galactosemia, understanding how dulcitol affects the metabolism of specific tissues is crucial. Ex vivo studies with this compound on tissues from animal models of galactosemia could provide detailed insights into the metabolic perturbations caused by dulcitol accumulation.
Illustrative Data Table for an Ex Vivo Kidney Perfusion Study:
| Perfusion Time (minutes) | This compound in Perfusate (µM) | 13C-labeled Metabolites in Tissue (nmol/g) |
| 0 | 100 | 0 |
| 30 | 75 | 50 |
| 60 | 50 | 120 |
| 120 | 25 | 250 |
This hypothetical data table shows how this compound could be used to monitor its uptake and metabolism in an isolated perfused kidney.
Development of Isotopic Probes for Advanced Imaging Research (e.g., Hyperpolarized 13C Magnetic Resonance Spectroscopy)
Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) is a powerful imaging technique that allows for the real-time, non-invasive monitoring of metabolic pathways in vivo. nih.gov This is achieved by dramatically increasing the nuclear polarization of a 13C-labeled substrate prior to its injection.
Potential Research Applications:
Imaging Polyol Pathway Activity: While compounds like [1-13C]pyruvate are most commonly used, the technology can be extended to other 13C-labeled molecules. nih.gov In principle, this compound could be hyperpolarized and used to image its distribution and metabolism in real-time within living organisms. This could provide unprecedented insights into the dynamics of the polyol pathway in diseases like diabetes and galactosemia.
Assessing Therapeutic Response: Hyperpolarized 13C MRS can be used to monitor the metabolic response to therapy. nih.gov For example, if a drug is designed to reduce the activity of aldose reductase, the enzyme that produces dulcitol, its efficacy could potentially be monitored by observing a decreased conversion of a hyperpolarized precursor to hyperpolarized this compound.
Developing Novel Imaging Agents: The development of new hyperpolarized probes is an active area of research. This compound could be explored as a potential probe for imaging specific metabolic states associated with high polyol pathway activity. The successful development would depend on factors such as its polarization level, relaxation time, and the ability to detect its metabolic products.
Computational and Theoretical Studies of D Dulcitol 2 13c
Molecular Modeling and Simulation of D-Dulcitol-2-13C Interactions
Molecular modeling and simulation techniques are instrumental in understanding the dynamic interactions of D-Dulcitol-2-¹³C with its environment, particularly with biological macromolecules like enzymes. Molecular dynamics (MD) simulations, for instance, can model the movement of every atom in a system over time, providing a detailed picture of how D-Dulcitol-2-¹³C binds to and interacts with a protein's active site.
Research on other sugar alcohols, such as mannitol, erythritol, and arabinitol, has demonstrated the utility of MD simulations in elucidating the role of intermolecular forces. researchgate.netelsevierpure.com These studies reveal that interactions are primarily governed by hydrogen bonds and van der Waals forces. elsevierpure.com For D-Dulcitol-2-¹³C, simulations would focus on how the hydroxyl groups form a network of hydrogen bonds with amino acid residues and water molecules within an enzyme's binding pocket. The strength and lifetime of these hydrogen bonds are critical determinants of binding affinity and specificity. researchgate.netelsevierpure.com
MD simulations can also shed light on the conformational changes that both the ligand (D-Dulcitol-2-¹³C) and the protein may undergo upon binding. Analysis of parameters like the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) can quantify the stability of the protein-ligand complex and any induced-fit mechanisms. Such simulations have been successfully applied to understand the flexibility and dynamics of related sugar alcohols like ribitol (B610474) and xylitol. mdpi.comnih.govconsensus.app The introduction of the ¹³C isotope is not expected to significantly alter these physical interactions, as the primary difference lies in the nuclear mass, which has a negligible effect on the electronic structure and intermolecular forces governing molecular recognition.
| Simulation Parameter | Information Gained for D-Dulcitol-2-¹³C Interactions | Relevant Analogs Studied |
| Hydrogen Bond Analysis | Identifies key amino acid residues involved in binding; quantifies the strength and duration of these interactions. | Mannitol, Erythritol, Arabinitol researchgate.netelsevierpure.com |
| Van der Waals Forces | Determines the contribution of non-polar interactions to binding affinity and specificity. | Glycerol, Mannitol elsevierpure.com |
| Root Mean Square Deviation (RMSD) | Assesses the stability of the D-Dulcitol-2-¹³C-protein complex over the simulation time. | Ribitol, Xylitol mdpi.comnih.gov |
| Radius of Gyration (Rg) | Indicates conformational changes or compactness of the protein upon ligand binding. | Ribitol, Xylitol mdpi.comnih.gov |
| Interaction Energy Calculations | Quantifies the total binding energy and the contribution of individual energy components (e.g., electrostatic, van der Waals). | Mannitol, Erythritol researchgate.netelsevierpure.com |
Quantum Chemical Calculations for this compound Conformational Analysis and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods are particularly useful for studying the conformational preferences and chemical reactivity of D-Dulcitol-2-¹³C. Given that D-Dulcitol is the reduction product of galactose, conformational studies of galactose and its derivatives provide a strong foundation for understanding its behavior. acs.orgnih.govnih.gov
Methods like Density Functional Theory (DFT) can be used to calculate the energies of different spatial arrangements (conformers) of the D-Dulcitol-2-¹³C molecule. acs.orgfrontiersin.org For a flexible acyclic molecule like dulcitol (B134913), the carbon backbone can adopt various bent or extended shapes. mdpi.com Quantum calculations can identify the most stable (lowest energy) conformers and the energy barriers between them. This is crucial because the specific conformation of the molecule often dictates its ability to fit into an enzyme's active site. Studies on similar flexible sugar alcohols have shown that they can adopt a limited number of stable conformations. mdpi.comnih.gov
Furthermore, quantum chemical calculations can predict various molecular properties that are related to reactivity. mdpi.com By calculating the distribution of electron density, it is possible to identify sites within the D-Dulcitol-2-¹³C molecule that are susceptible to nucleophilic or electrophilic attack. This information is invaluable for understanding the mechanisms of enzymes that metabolize dulcitol. The isotopic substitution at the C-2 position would have a subtle but potentially calculable effect on vibrational frequencies, which could be correlated with experimental infrared spectroscopy data.
| Computational Method | Property Calculated for D-Dulcitol-2-¹³C | Purpose of Calculation |
| Density Functional Theory (DFT) | Geometric Optimization & Energy Calculation | To identify the most stable 3D conformations (e.g., bent vs. extended). acs.orgfrontiersin.org |
| Frequency Analysis | Vibrational Frequencies (Infrared Spectrum) | To predict the molecule's vibrational modes and compare with experimental data. |
| Molecular Electrostatic Potential (MEP) | Electron Density Distribution | To identify electron-rich and electron-poor regions, predicting sites of interaction and reactivity. mdpi.com |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO Energy Gap | To assess the chemical reactivity and kinetic stability of the molecule. |
| NMR Chemical Shift Calculation | ¹H and ¹³C Chemical Shifts | To predict NMR spectra and aid in the assignment of experimental signals, confirming the molecular structure. acs.org |
Flux Balance Analysis (FBA) and Genome-Scale Metabolic Models Incorporating this compound Data
Flux Balance Analysis (FBA) is a computational method used to predict the flow of metabolites (fluxes) through a metabolic network. plos.orgnih.gov When combined with data from ¹³C labeling experiments, this approach, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), becomes a powerful tool for quantifying intracellular metabolic activity. creative-proteomics.comnih.govresearchgate.net The use of D-Dulcitol-2-¹³C as a tracer provides specific constraints that significantly refine the predictions of these models.
In a typical ¹³C-MFA experiment, cells are fed D-Dulcitol-2-¹³C. As the labeled dulcitol is metabolized, the ¹³C atom is incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites (often using mass spectrometry or NMR), researchers can deduce the relative activities of different metabolic pathways. 13cflux.netnih.gov
This experimental data is then used to constrain a genome-scale metabolic model (GEM). GEMs are comprehensive representations of an organism's entire metabolic network. Standard FBA often relies on assumptions, such as the maximization of biomass production, to predict flux distributions. nih.gov However, the data from ¹³C labeling experiments provide hard experimental evidence that reduces the solution space and leads to more accurate and reliable flux predictions. plos.orgnih.gov This integrated approach, sometimes referred to as two-scale ¹³C MFA (2S-¹³C MFA), combines the detailed isotopic information from a core set of reactions with the breadth of a genome-scale model. plos.orgnih.gov Incorporating data from D-Dulcitol-2-¹³C would allow researchers to precisely quantify the flux through the polyol pathway and its connections to central carbon metabolism, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net
| Component | Description | Role of D-Dulcitol-2-¹³C Data |
| Genome-Scale Model (GEM) | A mathematical representation of all known metabolic reactions in an organism. researchgate.net | Provides the stoichiometric network through which the ¹³C label from dulcitol will be traced. |
| ¹³C-Labeled Substrate | D-Dulcitol specifically labeled with ¹³C at the second carbon position. | Acts as a tracer to follow carbon atoms through the metabolic network. |
| Isotopic Labeling Data | Mass distribution vectors (MDVs) of downstream metabolites measured by MS or NMR. nih.gov | Provides the experimental constraints for the model, reflecting the actual pathway usage. |
| Flux Balance Analysis (FBA) Algorithm | A computational method to solve for the steady-state reaction fluxes in the GEM. nih.gov | Calculates the optimal flux distribution that is consistent with both the stoichiometric constraints and the ¹³C labeling data. |
| Predicted Flux Map | A quantitative description of the rates of all metabolic reactions in the network. | Reveals how D-Dulcitol is metabolized and integrated into the cell's overall metabolic activity. creative-proteomics.com |
Future Directions and Emerging Research Avenues
Integration of D-Dulcitol-2-13C Tracing with Proteomics and Transcriptomics for Systems Biology Research
The integration of stable isotope tracing with other "omics" disciplines is a cornerstone of modern systems biology, moving beyond the measurement of metabolic fluxes to understand their regulatory context. nih.govlongdom.org While 13C-Metabolic Flux Analysis (13C-MFA) provides dynamic information on the flow of matter through metabolic networks, proteomics and transcriptomics offer static snapshots of the proteins and genes, respectively, that underpin these fluxes. nih.govlongdom.org Combining these approaches creates a more holistic view of cellular physiology and response to stimuli.
Future research could leverage this compound to trace the metabolic consequences of dysfunctional galactose metabolism and integrate this flux data with proteomic and transcriptomic profiles. For instance, in studies of galactosemia, a genetic disorder affecting galactose metabolism, tracing with this compound could quantify the flux through alternative pathways leading to the production of galactitol. wikipedia.orgnih.gov By simultaneously analyzing changes in gene expression (transcriptomics) and protein abundance (proteomics), researchers could identify the regulatory mechanisms that are activated in response to galactitol accumulation. This integrated systems biology approach could reveal novel therapeutic targets or biomarkers by connecting the metabolic phenotype (galactitol flux) with its genetic and protein-level regulation.
Table 1: Multi-Omics Integration for Systems Biology Research
| Omics Technique | Information Provided | Potential Integration with this compound Tracing |
|---|---|---|
| 13C-MFA | Quantitative metabolic reaction rates (fluxes) | Traces the flow of carbon from galactose to galactitol and other downstream metabolites. |
| Transcriptomics | Gene expression levels (mRNA abundance) | Identifies up- or down-regulation of genes encoding metabolic enzymes in response to galactitol accumulation. longdom.org |
| Proteomics | Protein abundance and post-translational modifications | Quantifies the levels of key enzymes in the galactose metabolism pathway, revealing potential bottlenecks or regulatory points. longdom.org |
Novel Applications of this compound in Investigating Cellular Signaling Pathways
The role of metabolites extends beyond metabolic intermediates; they can also act as signaling molecules that regulate cellular processes. Galactitol is implicated in cell signaling, and its accumulation can disrupt normal cellular function. hmdb.ca The use of this compound as a tracer opens up new possibilities for dissecting the precise mechanisms by which galactitol exerts its effects on signaling cascades.
Emerging research could apply this compound to track the fate of galactose-derived carbon into signaling-related metabolite pools. For example, the accumulation of galactitol in galactosemia leads to the formation of cataracts. wikipedia.org By tracing this compound in lens cells, researchers could investigate how its presence alters signaling pathways related to osmotic stress, oxidative stress, and apoptosis. This could involve analyzing the labeling patterns of metabolites that are known to intersect with signaling pathways or using advanced analytical techniques to identify proteins that are modified by galactitol or its derivatives, thereby directly linking the metabolic fate of galactose to specific signaling events.
Advancements in Automated Data Analysis and Interpretation for 13C-MFA with this compound
The complexity of 13C-MFA experiments, especially when applied to complex mammalian systems, generates large and intricate datasets that require sophisticated computational tools for analysis. fz-juelich.de In recent years, several advanced software packages have been developed to automate and standardize the process of flux estimation from isotopic labeling data. nih.gov These tools are essential for handling the data that would be generated from this compound tracing experiments.
Software suites like 13CFLUX2 and METRAN provide comprehensive workflows for designing tracer experiments, performing flux calculations, and conducting statistical analyses. oup.commit.edu Future advancements will likely focus on improving the automation of these workflows, integrating machine learning algorithms for pattern recognition in complex labeling data, and developing more intuitive visualization tools. For research utilizing this compound, these high-performance software tools would be critical for modeling the flow of the 13C label through the galactose metabolic network, resolving complex flux distributions, and ensuring the reproducibility of the results. nih.govfz-juelich.de The continued development of these platforms will enable more high-throughput and semi-supervised 13C-MFA applications, making the technique more accessible and powerful for investigating metabolic questions related to galactitol. fz-juelich.de
Table 2: Software for 13C-Metabolic Flux Analysis (13C-MFA)
| Software Name | Key Features | Relevance for this compound Analysis |
|---|---|---|
| 13CFLUX2 | High-performance suite for designing and evaluating labeling experiments; supports multicore CPUs and clusters. fz-juelich.deoup.com | Enables scalable and computationally intensive analysis of this compound data in complex biological systems. |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework for efficient flux calculation and statistical analysis. mit.edu | Provides a robust modeling framework to accurately determine metabolic fluxes from this compound labeling patterns. |
| OpenFlux | Open-source software for isotopic flux analysis. nih.gov | Offers an accessible platform for researchers to model and analyze data from this compound experiments. |
Exploration of this compound in Bioengineering and Synthetic Biology Research
Synthetic biology and metabolic engineering aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. youtube.com Isotopic tracers are invaluable in these fields for quantifying the performance of engineered metabolic pathways and identifying bottlenecks in production. creative-proteomics.com
The exploration of this compound in this context has two main avenues. First, it can be used to optimize the microbial production of galactitol, which has applications as a precursor for certain drugs or as a building block for bio-based chemicals. researchgate.net By feeding engineered yeast or bacteria 13C-labeled galactose and tracing the label into this compound, researchers can precisely measure the efficiency of the production pathway and use this information to guide further genetic modifications. researchgate.netnih.gov
Second, this compound can be used to study and engineer organisms that can efficiently catabolize galactitol. Certain bacteria possess catabolic pathways for galactitol, and understanding the flux through these pathways is key to harnessing them. researchgate.netresearchgate.net this compound could be used as a substrate to map the carbon flow in these organisms, providing critical data for engineering them for applications such as bioremediation or the conversion of galactitol into other value-added products. The use of such tracers is a standard tool for quantifying cell physiology and engineering metabolic pathways. nih.gov
Q & A
Q. How can researchers ensure the isotopic purity of D-Dulcitol-2-13C during synthesis and characterization?
Methodological Answer: Isotopic purity is critical for reliable metabolic tracer studies. During synthesis, employ high-resolution mass spectrometry (HRMS) to verify the incorporation of 13C at the C2 position and assess isotopic enrichment. For characterization, use 13C-NMR spectroscopy to confirm site-specific labeling, as the 13C signal will exhibit distinct splitting patterns compared to unlabeled carbons . Additionally, quantify impurities via isotope ratio mass spectrometry (IRMS) and cross-validate results with HPLC coupled with UV/RI detection to rule out non-isotopic contaminants. Document all protocols in detail to ensure reproducibility, as per guidelines for experimental sections in peer-reviewed journals .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound in metabolic studies?
Methodological Answer: Structural validation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): 1H and 13C-NMR spectra should match theoretical predictions for D-Dulcitol, with deviations indicating potential degradation or isotopic scrambling.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can detect molecular ion peaks specific to the 13C-labeled compound.
- Chromatography: Reverse-phase HPLC with a refractive index detector ensures retention time consistency against unlabeled standards.
Cross-correlate data from these methods to minimize false positives, adhering to analytical validation frameworks outlined in medicinal chemistry guidelines .
Advanced Research Questions
Q. How should discrepancies in metabolic flux data obtained using this compound be analyzed and resolved?
Methodological Answer: Conflicting flux data often arise from isotopic dilution, compartmentalization, or kinetic isotope effects (KIEs). To resolve discrepancies:
- Control Experiments: Compare results with unlabeled D-Dulcitol to isolate isotopic effects.
- Compartment-Specific Analysis: Use subcellular fractionation (e.g., mitochondrial isolation) to verify whether labeling patterns differ between organelles.
- Computational Modeling: Apply isotopomer spectral analysis (ISA) or metabolic flux analysis (MFA) software to reconcile experimental data with theoretical pathways.
Critically evaluate methodological flaws, such as incomplete quenching of enzymatic activity during sample collection, which may skew results .
Q. What considerations are critical when designing isotope tracing experiments with this compound to ensure accurate metabolic pathway analysis?
Methodological Answer: Key considerations include:
- Tracer Concentration: Optimize doses to avoid saturation of transport proteins or enzymes, which could alter natural metabolic rates.
- Time-Course Sampling: Collect data at multiple timepoints to capture dynamic flux changes and distinguish transient intermediates from steady-state metabolites.
- Background Correction: Account for natural 13C abundance in biological matrices using blank samples.
- Data Normalization: Express isotopic enrichment relative to total intracellular metabolite pools, as described in protocols for stable isotope-resolved metabolomics (SIRM) .
Adhere to reproducibility standards by pre-registering experimental designs and sharing raw spectral data in supplementary materials .
Q. How can researchers address challenges in distinguishing this compound from endogenous isomers in complex biological matrices?
Methodological Answer: Leverage tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to identify fragmentation patterns unique to the 13C-labeled compound. Pair this with ion mobility spectrometry (IMS) to separate isomers based on drift time differences. For tissue samples, employ liquid chromatography-tandem MS (LC-MS/MS) with isotope-coded affinity tags (ICATs) to enhance specificity . Validate methods using spiked matrices and report limit-of-detection (LOD) and limit-of-quantification (LOQ) values, following analytical chemistry best practices .
Data Presentation and Reproducibility
Q. What strategies are recommended for presenting isotopic labeling data in publications to enhance clarity and reproducibility?
Methodological Answer:
- Tabular Formats: Include tables summarizing isotopic enrichment percentages, signal-to-noise ratios, and statistical confidence intervals (e.g., 95% CI).
- Spectral Annotations: Provide annotated NMR/MS spectra in supplementary materials, highlighting peaks corresponding to 13C-labeled positions.
- Raw Data Accessibility: Deposit raw datasets in repositories like MetaboLights or Zenodo, ensuring compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Follow journal-specific guidelines for experimental sections, such as separating "Results" and "Discussion" to avoid conflating data interpretation with empirical observations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
